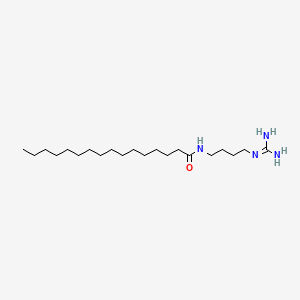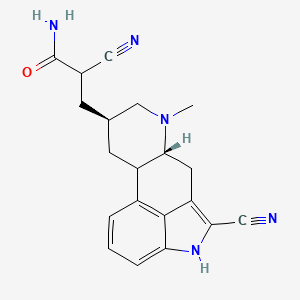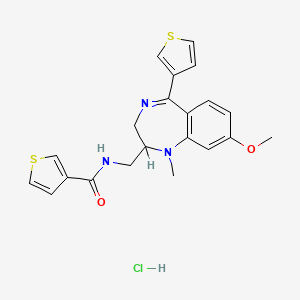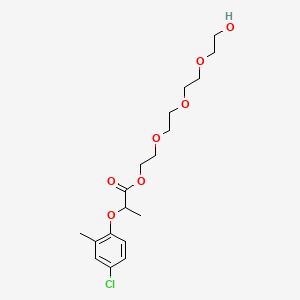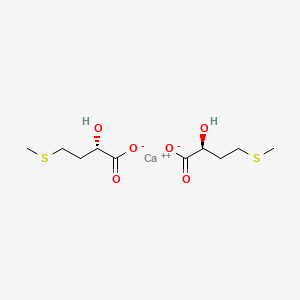
Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale production would involve similar reaction conditions as those used in laboratory synthesis, with additional steps to ensure purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms of the compound.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur-containing compounds .
Scientific Research Applications
Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research has explored its potential therapeutic effects, particularly in relation to gut health and metabolic disorders.
Industry: It is used in the production of various chemical products and as an additive in certain industrial processes
Mechanism of Action
The mechanism of action of Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) involves its interaction with specific molecular targets and pathways. It is known to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and cellular functions. This inhibition can lead to changes in the expression of genes involved in inflammation, metabolism, and other critical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) include other butyrate derivatives and short-chain fatty acids such as:
- Sodium butyrate
- Potassium butyrate
- Calcium propionate
Uniqueness
What sets Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) apart from these similar compounds is its specific structure, which includes a methylthio group. This unique feature may confer distinct biological and chemical properties, making it a valuable compound for specific applications .
Properties
CAS No. |
71597-87-0 |
|---|---|
Molecular Formula |
C10H18CaO6S2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
calcium;(2S)-2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1 |
InChI Key |
ABRVDWASZFDIEH-SCGRZTRASA-L |
Isomeric SMILES |
CSCC[C@@H](C(=O)[O-])O.CSCC[C@@H](C(=O)[O-])O.[Ca+2] |
Canonical SMILES |
CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


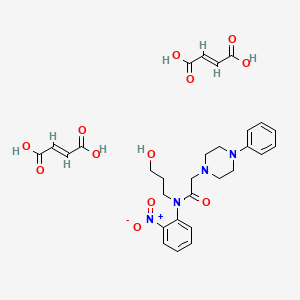


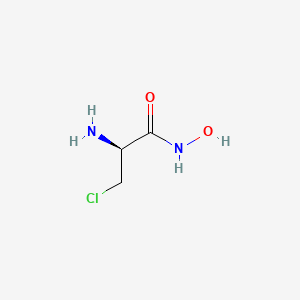
![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
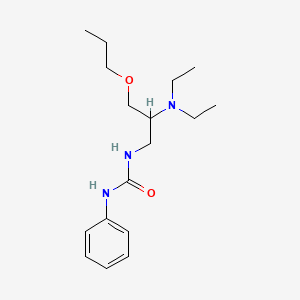


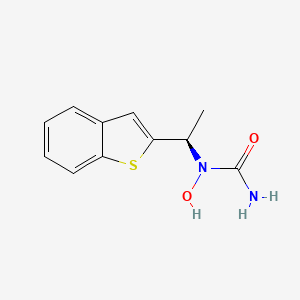
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)
